1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₂S It is characterized by a cyclopropane ring substituted with a carboxylic acid group and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with propan-2-ylthiol under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(Propan-2-ylsulfanyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the propan-2-ylsulfanyl group may act as a nucleophile, leading to the formation of sulfoxides or sulfones. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain reactions.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the propan-2-ylsulfanyl group, leading to different reactivity and applications.
Cyclopropylmethylsulfanyl derivatives: Similar in structure but with variations in the substituents, affecting their chemical properties and uses.
Properties
Molecular Formula |
C7H12O2S |
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Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
ALVDHYOQQDNBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CC1)C(=O)O |
Origin of Product |
United States |
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